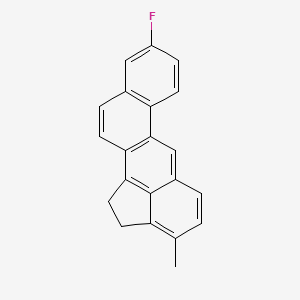

Cholanthrene, 9-fluoro-3-methyl-

Description

General Context of FPAHs in Contemporary Environmental and Biological Research

Fluorinated polycyclic aromatic hydrocarbons (FPAHs) are a class of polycyclic aromatic hydrocarbons (PAHs) where one or more hydrogen atoms have been replaced by fluorine. PAHs themselves are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials. nih.gov Their presence in the air, soil, and water, and their potential to accumulate in the food chain, make them a significant concern for environmental and human health. nih.govontosight.ai

The introduction of a fluorine atom into a PAH molecule, creating an FPAH, alters its physicochemical properties. ontosight.ai While fluorine substitution can create a permanent dipole moment, it also reduces London dispersion forces, resulting in FPAHs having properties that are largely similar to their non-fluorinated counterparts. researchgate.net This similarity makes them useful as internal standards in the environmental analysis of trace-level PAHs. researchgate.net

In biological research, FPAHs are valuable tools for mechanistic studies. researchgate.net The strong carbon-fluorine bond can be used to block specific metabolic sites on the hydrocarbon, helping researchers to understand the metabolic pathways of PAHs and their roles in carcinogenesis and mutagenesis. researchgate.net The persistence and potential toxicity of FPAHs mean that they are also subjects of research in their own right, with studies focusing on their environmental fate, bioaccumulation, and potential adverse health effects. ontosight.ai

Historical Perspectives and Foundational Research on Methylcholanthrene

Methylcholanthrene, specifically 3-methylcholanthrene (B14862) (3-MC), is a potent carcinogenic PAH that has been the subject of extensive research since its synthesis was first reported in 1933. wikipedia.orgacs.org Its discovery and the subsequent realization of its toxic properties sparked significant interest in the scientific community, leading to its widespread use in toxicological research, particularly in studies aimed at understanding the mechanisms of chemical carcinogenesis. wikipedia.orgtaylorandfrancis.com

Early research often involved inducing tumors in rodents to study the processes of carcinogenesis and mutagenesis. wikipedia.org A notable area of early investigation was the structural similarity between methylcholanthrene and naturally occurring compounds in the body like bile acids and steroid hormones, which led to hopes that understanding its carcinogenic activity could clarify the broader problem of cancer. taylorandfrancis.com

In 1960, a landmark paper demonstrated that tumors induced by methylcholanthrene could elicit a specific immune response in the host animal. wikipedia.org This finding was crucial in establishing the field of tumor immunology, showing that the immune system could recognize and mount a defense against cancer cells. wikipedia.org Foundational research on the metabolism of methylcholanthrene, using radiolabeled compounds, helped to trace its distribution in the body and identify its elimination pathways, primarily through feces and to a lesser extent, urine. aacrjournals.org

Significance of Fluoro-Substitution in Polycyclic Aromatic Hydrocarbon Derivatives within Academic Studies

One of the primary uses of fluoro-substitution is to block specific sites of metabolic activation. researchgate.net PAHs often exert their carcinogenic effects after being metabolized by enzymes to reactive intermediates that can bind to DNA. By placing a fluorine atom at a position that would normally be a site of metabolic attack, researchers can prevent that pathway from occurring and study the contributions of other metabolic routes. nih.gov This helps to elucidate the complex mechanisms of PAH-induced carcinogenesis.

Furthermore, the introduction of fluorine can modulate the biological activity of a PAH. nih.gov For instance, 6-fluorobenzo[c]phenanthrene (B1201720) exhibits increased tumorigenicity compared to its non-fluorinated parent compound, while 6-fluorobenzo[a]pyrene shows decreased tumorigenicity. nih.gov These differences are often attributed to fluorine-induced conformational changes in the metabolic products. nih.gov Computationally, the effect of fluorination on the aromaticity of PAHs has been studied, though different methods can yield contrasting results. nih.govresearchgate.net The use of 19F NMR is also a valuable tool for characterizing complex mixtures of FPAHs. researchgate.net

Research Objectives and Scope for Cholanthrene (B1210644), 9-Fluoro-3-Methyl- within Chemical Biology and Toxicology

The specific compound, Cholanthrene, 9-fluoro-3-methyl-, is a valuable tool in chemical biology and toxicology for investigating the intricate mechanisms of PAH carcinogenesis. Building on the foundational knowledge of methylcholanthrene's carcinogenicity, the introduction of a fluorine atom at the 9-position allows for targeted studies into the metabolic activation and detoxification pathways of this potent carcinogen.

A primary research objective is to use 9-fluoro-3-methyl-cholanthrene to probe the "bay region" theory of PAH carcinogenesis. The bay region is a sterically hindered area of the molecule, and it is the epoxides formed in this region that are often the ultimate carcinogenic metabolites. By blocking a position near the bay region with a fluorine atom, researchers can study how this affects the formation of diol epoxides and their subsequent interaction with DNA.

In toxicology, research with this compound aims to understand how fluoro-substitution alters the carcinogenic potency of 3-methylcholanthrene. This involves in vivo studies with laboratory animals to compare the tumor-inducing activity of the fluorinated and non-fluorinated compounds. Such studies help to refine our understanding of the structure-activity relationships that govern PAH toxicity. Furthermore, this compound can be used in in vitro studies to investigate its interaction with the aryl hydrocarbon receptor (AhR), a key regulator of the metabolic enzymes responsible for both activating and detoxifying PAHs. wikipedia.org

Properties

CAS No. |

73771-74-1 |

|---|---|

Molecular Formula |

C21H15F |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

9-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H15F/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11H,8-9H2,1H3 |

InChI Key |

DWAAPINKQXPQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)F)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cholanthrene, 9 Fluoro 3 Methyl

Established Synthetic Pathways for Substituted Polycyclic Aromatic Hydrocarbons

The construction of complex polycyclic aromatic frameworks relies on a variety of established synthetic methods. These strategies often involve the assembly of smaller aromatic fragments or the cyclization of elaborate precursors.

One of the most powerful and long-standing methods for the synthesis of PAHs is the Scholl reaction , which involves the oxidative intramolecular or intermolecular aryl-aryl coupling. wikipedia.org This reaction is typically promoted by a combination of a Lewis acid and a protic acid, or by high-valent metal salts. While effective, the Scholl reaction can sometimes lead to unexpected rearrangements and a mixture of products, necessitating careful control of reaction conditions. wikipedia.org

Diels-Alder reactions represent another cornerstone in PAH synthesis. This [4+2] cycloaddition between a diene and a dienophile provides a versatile and often highly stereospecific route to construct six-membered rings, which can be subsequently aromatized. wikipedia.org The choice of diene and dienophile allows for the introduction of various substituents onto the aromatic core.

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of substituted PAHs. The Suzuki coupling , which involves the reaction of an organoboron compound with an organohalide, is a prominent example. researchgate.net This method is known for its mild reaction conditions and high functional group tolerance. Another important palladium-catalyzed method is the Heck reaction , which couples an alkene with an aryl halide. espublisher.com These cross-coupling strategies offer precise control over the formation of carbon-carbon bonds, enabling the synthesis of complex PAH structures from simpler building blocks. researchgate.netresearchgate.net

Strategies for Regioselective Fluorination in Polycyclic Aromatic Systems

The precise placement of a fluorine atom onto a specific position within a polycyclic aromatic system, known as regioselective fluorination, is crucial for tailoring the properties of the molecule. numberanalytics.com Several strategies have been developed to achieve this, broadly categorized into electrophilic and nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source ("F+"). wikipedia.orgyoutube.com A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed for this purpose. wikipedia.orgrsc.org The regioselectivity of electrophilic fluorination is governed by the electronic properties of the PAH substrate, with fluorination typically occurring at the most electron-rich position. For complex PAHs, predicting the site of fluorination can be challenging, and mixtures of isomers are often obtained. wikipedia.org

Nucleophilic aromatic substitution (SNA_r) offers an alternative approach, where a fluoride (B91410) ion displaces a leaving group, such as a halogen or a nitro group, on an electron-deficient aromatic ring. This method is particularly useful for the synthesis of fluoroarenes where direct electrophilic fluorination is not feasible. sioc-journal.cn

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring. It involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. While historically significant, this method can require harsh conditions and may not be suitable for all substrates.

More contemporary methods for regioselective fluorination include the use of transition-metal-catalyzed processes. These can involve the fluorination of organometallic intermediates, offering a high degree of control over the position of the fluorine atom. researchgate.net Additionally, the synthesis of fluorinated building blocks that are subsequently used in the construction of the PAH skeleton is a powerful strategy for ensuring the fluorine atom is in the desired location. soton.ac.uk

Advanced Approaches for Targeted Synthesis of Cholanthrene (B1210644), 9-Fluoro-3-Methyl-

A plausible synthetic route could commence with the synthesis of the parent 3-methylcholanthrene (B14862) scaffold. Efficient multi-step syntheses of 3-methylcholanthrene have been reported, which could serve as the starting point. unh.edu

Route A: Late-Stage Fluorination

One approach involves the direct fluorination of 3-methylcholanthrene. This would likely be an electrophilic fluorination using a reagent such as Selectfluor® or NFSI. wikipedia.org The challenge with this approach lies in controlling the regioselectivity. The cholanthrene ring system has multiple positions susceptible to electrophilic attack, and achieving selective fluorination at the C-9 position would depend on the relative reactivity of the different sites. A detailed study of the electronic properties of the 3-methylcholanthrene molecule would be necessary to predict the most likely site of fluorination. It is conceivable that a mixture of fluorinated isomers would be produced, necessitating chromatographic separation.

Route B: Synthesis from a Fluorinated Precursor

A more targeted approach would involve the synthesis of a fluorinated building block that is then used to construct the cholanthrene skeleton. For instance, a key intermediate in some 3-methylcholanthrene syntheses is a substituted indanone. One could envision the synthesis of a 9-fluoro-substituted precursor to this indanone, which would then be carried through the remaining steps of the synthesis to yield the desired product. This strategy offers greater control over the position of the fluorine atom.

The table below outlines a hypothetical multi-step synthesis based on established reactions.

| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Fluorobenzene | 4-Methyl-succinic anhydride, AlCl₃ | 3-(4-Fluorobenzoyl)-4-methylbutanoic acid |

| 2 | Clemmensen Reduction | 3-(4-Fluorobenzoyl)-4-methylbutanoic acid | Zn(Hg), HCl | 4-(4-Fluorophenyl)-5-methylpentanoic acid |

| 3 | Intramolecular Friedel-Crafts Acylation | 4-(4-Fluorophenyl)-5-methylpentanoic acid | Polyphosphoric acid (PPA) | 7-Fluoro-4-methyl-1-indanone |

| 4 | Grignard Reaction | 7-Fluoro-4-methyl-1-indanone | 1-Naphthylmagnesium bromide | 1-(1-Naphthyl)-7-fluoro-4-methyl-1-indanol |

| 5 | Dehydration and Cyclization | 1-(1-Naphthyl)-7-fluoro-4-methyl-1-indanol | Acid catalyst, heat | Cholanthrene, 9-fluoro-3-methyl- |

This proposed pathway is illustrative and would require experimental optimization and verification at each step.

Characterization Techniques for Novel Fluoro-PAH Compounds (excluding basic compound identification data)

The characterization of novel fluoro-PAH compounds like Cholanthrene, 9-fluoro-3-methyl- relies on a suite of modern spectroscopic techniques to elucidate their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural characterization of these molecules.

¹H NMR provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the presence and position of the fluorine substituent.

¹³C NMR is used to identify all the carbon atoms in the molecule. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of fluorination.

¹⁹F NMR is a crucial technique for fluorinated compounds. researchgate.netnih.gov The chemical shift of the fluorine nucleus provides information about its electronic environment. Coupling between fluorine and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed in both the ¹H and ¹³C NMR spectra, respectively, further confirming the structure. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can also be used to analyze mixtures of PAHs. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the presence of the fluorine atom. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which can provide further structural information. researchgate.net

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can identify the characteristic vibrational modes of the molecule. The C-F bond stretching frequency will be a key feature in the vibrational spectra.

Electronic Spectroscopy , such as UV-Visible and Fluorescence Spectroscopy, provides insights into the electronic structure and photophysical properties of the molecule. The introduction of a fluorine atom can cause shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. ulpgc.esnih.govjasco-global.commdpi.comresearchgate.net

The table below summarizes the key characterization techniques and the information they provide for a novel fluoro-PAH.

| Technique | Information Provided |

| ¹H NMR | Proton environment, H-H and H-F coupling |

| ¹³C NMR | Carbon skeleton, C-F coupling |

| ¹⁹F NMR | Fluorine environment, confirmation of fluorination |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (HRMS) |

| FTIR/Raman Spectroscopy | Vibrational modes, presence of C-F bond |

| UV-Visible Spectroscopy | Electronic transitions, conjugation |

| Fluorescence Spectroscopy | Emission properties, quantum yield |

Design and Synthesis of Analogs and Mechanistic Probes of Cholanthrene, 9-Fluoro-3-Methyl-

The design and synthesis of analogs of Cholanthrene, 9-fluoro-3-methyl- are essential for structure-activity relationship (SAR) studies and for probing the mechanisms of action of the parent compound.

Design of Analogs:

Analogs can be designed by systematically modifying the structure of the parent compound. This can involve:

Varying the position of the fluorine atom: Synthesizing other fluoro-isomers (e.g., 1-, 2-, 4-, etc.) would allow for a systematic investigation of how the position of the fluorine atom affects the molecule's properties.

Introducing additional substituents: Adding other functional groups, such as methoxy, cyano, or trifluoromethyl groups, to the cholanthrene skeleton can further modulate the electronic and steric properties of the molecule.

Modifying the methyl group: The methyl group at the 3-position can be replaced with other alkyl groups (e.g., ethyl, propyl) or functionalized to introduce further diversity.

Synthesis of Analogs and Mechanistic Probes:

The synthetic strategies for these analogs would be based on the methods described in the preceding sections. For example, the synthesis of other fluoro-isomers could be attempted via late-stage fluorination of 3-methylcholanthrene, followed by the separation of the resulting isomers. Alternatively, a more controlled synthesis could be achieved by starting with differently fluorinated precursors.

The synthesis of analogs with additional substituents could be accomplished by using appropriately substituted starting materials in the PAH synthesis or by performing further functionalization reactions on the Cholanthrene, 9-fluoro-3-methyl- core, if suitable methods are available.

Mechanistic Probes:

Specifically designed analogs can serve as mechanistic probes. For instance, to study the metabolic activation of Cholanthrene, 9-fluoro-3-methyl-, one could synthesize analogs where key positions for metabolic oxidation are blocked by other groups. Isotope-labeled analogs, for example, containing deuterium (B1214612) or carbon-13, can be synthesized to trace the metabolic fate of the molecule and to elucidate reaction mechanisms. The synthesis of such labeled compounds would typically involve the use of appropriately labeled starting materials.

The development of synthetic routes to 9-substituted derivatives of other polycyclic systems, such as acridines and phenanthrenes, provides a general framework that can be adapted for the synthesis of analogs of Cholanthrene, 9-fluoro-3-methyl-. espublisher.comnih.govnih.govrsc.org

Molecular Mechanisms of Interaction and Biological Activity of Cholanthrene, 9 Fluoro 3 Methyl

Metabolic Activation and Biotransformation Pathways

The biological activity of many chemical carcinogens, including polycyclic aromatic hydrocarbons like 3-methylcholanthrene (B14862), is not an intrinsic property of the molecule itself. Instead, it is a consequence of metabolic activation into reactive intermediates within the body. This biotransformation is a complex, multi-step process involving a delicate balance between activation and detoxification pathways.

Enzymatic Modulations (e.g., Cytochrome P450 Induction)

The initial and rate-limiting step in the metabolic activation of 3-methylcholanthrene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP1A1 and CYP1A2 are the principal isoforms involved in the oxidative metabolism of PAHs. nih.gov

3-Methylcholanthrene is a potent inducer of its own metabolism. nih.govdoi.org This induction occurs through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding 3-MC, the AhR translocates to the nucleus, dimerizes with the Ah receptor nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding enhances the transcription of target genes, including CYP1A1 and CYP1A2, leading to increased synthesis of these enzymes. nih.gov This auto-induction creates a positive feedback loop, accelerating the metabolic activation of the parent compound. Studies have shown that a single administration of 3-MC can lead to a persistent induction of CYP1A enzymes in mice for up to 22 days. nih.gov

The induction of CYP enzymes is a critical determinant of the tissue-specific toxicity of 3-MC. Tissues with high levels of inducible CYP1A1 and CYP1A2, such as the liver, are primary sites of metabolic activation. nih.gov

Formation of Electrophilic and Reactive Metabolites (e.g., epoxides, dihydrodiols, quinones)

The enzymatic action of cytochrome P450 on 3-methylcholanthrene generates a series of reactive electrophilic metabolites. The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites.

The metabolic cascade for 3-MC involves the following key steps:

Epoxide Formation: CYP1A1 catalyzes the initial oxidation of the 3-MC molecule to form arene oxides (epoxides) at various positions.

Dihydrodiol Formation: The enzyme epoxide hydrolase converts these unstable epoxides to more stable trans-dihydrodiols.

Diol Epoxide Formation: A second oxidation by CYP enzymes converts the dihydrodiols into highly reactive diol epoxides. For 3-MC, the most mutagenic and carcinogenic metabolites are believed to be the bay-region diol epoxides.

In addition to the diol epoxide pathway, the metabolism of 3-MC can also produce other reactive species such as quinones, which can contribute to toxicity through the generation of reactive oxygen species (ROS) and redox cycling. nih.gov

| Metabolite Type | Key Enzymes Involved | Significance |

| Epoxides | Cytochrome P450 (CYP1A1) | Highly reactive, transient intermediates |

| trans-Dihydrodiols | Epoxide Hydrolase | More stable precursors to diol epoxides |

| Diol Epoxides | Cytochrome P450 (CYP1A1) | Considered the ultimate carcinogenic metabolites |

| Quinones | Various Oxidoreductases | Can induce oxidative stress |

Phase II Conjugation and Detoxification Mechanisms (e.g., glucuronidation, sulfation, glutathionylation)

Phase II biotransformation reactions are generally detoxification pathways that increase the water solubility of metabolites, facilitating their excretion from the body. drughunter.com These reactions involve the conjugation of the phase I metabolites with endogenous molecules.

Key phase II enzymes involved in the detoxification of 3-MC metabolites include:

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione (GSH) to electrophilic metabolites, such as epoxides. This is a critical detoxification pathway that neutralizes the reactivity of these intermediates. nih.gov

UDP-glucuronosyltransferases (UGTs): UGTs conjugate glucuronic acid to hydroxylated metabolites, forming glucuronides that are readily excreted in urine and bile.

Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxyl groups, another important pathway for increasing water solubility and promoting excretion.

Genotoxic Mechanisms

The ultimate carcinogenic effects of 3-methylcholanthrene are attributed to its ability to cause damage to the genetic material of the cell. This genotoxicity is a direct consequence of the formation of reactive metabolites that can interact with DNA.

DNA Adduct Formation and Detection Methodologies

The highly electrophilic diol epoxides of 3-methylcholanthrene can covalently bind to the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DNA adducts. nih.gov These adducts are bulky lesions that can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. nih.gov The formation of these adducts is considered a critical initiating event in chemical carcinogenesis.

Detection Methodologies: The detection and quantification of DNA adducts are essential for assessing the genotoxic potential of chemicals. Several sensitive techniques are employed for this purpose:

³²P-Postlabeling Assay: This highly sensitive method involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from ATP to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography and quantified by their radioactivity. This technique has been used to identify multiple DNA adducts in the liver of rats treated with 3-MC. nih.gov

Immunoassays: These methods use antibodies that specifically recognize and bind to certain types of DNA adducts. Enzyme-linked immunosorbent assays (ELISAs) are a common format.

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide high specificity and sensitivity for the identification and quantification of specific DNA adducts.

| Detection Method | Principle | Advantages | Limitations |

| ³²P-Postlabeling | Radioactive labeling of adducted nucleotides | High sensitivity, can detect unknown adducts | Does not provide structural information |

| Immunoassays | Antibody-based recognition of adducts | High throughput, relatively low cost | Requires specific antibodies, potential for cross-reactivity |

| Mass Spectrometry | Separation and identification based on mass-to-charge ratio | High specificity and sensitivity, structural information | Higher cost, complex instrumentation |

Induction of Chromosomal Aberrations and Mutagenic Events

The formation of DNA adducts can lead to a variety of mutagenic events and chromosomal damage. If the DNA damage is not properly repaired by the cell's repair machinery, it can become fixed as a permanent mutation during cell division.

Mutagenic Events: DNA adducts can cause point mutations (base substitutions) and frameshift mutations during DNA replication. For example, the bulky adducts formed by 3-MC can block the progression of DNA polymerase, leading to the insertion of an incorrect base opposite the lesion.

Chromosomal Aberrations: Genotoxic stress induced by 3-MC and its metabolites can also lead to larger-scale damage at the chromosomal level. This can include:

Clastogenicity: The breaking of chromosomes.

Aneuploidy: An abnormal number of chromosomes.

Sister Chromatid Exchanges (SCEs): The exchange of genetic material between two identical sister chromatids.

These genetic alterations can activate proto-oncogenes and inactivate tumor suppressor genes, driving the multi-step process of carcinogenesis. Studies have demonstrated that 3-methylcholanthrene can induce chromosomal aberrations in various experimental systems. nih.gov

Impact on DNA Repair Systems and Genomic Stability

Exposure to 3-methylcholanthrene (3-MC), a compound structurally related to 9-fluoro-3-methylcholanthrene, has been shown to induce DNA damage and impact genomic stability. In rat lung tissue, intratracheal instillation of 3-MC led to an increase in DNA with single-stranded regions, suggesting the activation of DNA repair processes. nih.gov This response was dose-dependent initially, indicating a direct link between the amount of the compound and the extent of DNA damage and subsequent repair. nih.gov The data suggests that both DNA repair mechanisms and cellular proliferation are stimulated as the lung recovers from the chemical insult. nih.gov

Long-term dermal exposure to 3-MC in mice has been associated with sustained oxidative stress and altered expression of genes related to DNA damage and apoptosis. nih.gov Specifically, a decrease in the expression of TGFβ, PDGFRα, USP-28, Ki67, and PDGFA was observed. nih.gov This indicates that chronic exposure can lead to lasting changes in cellular pathways that are critical for maintaining genomic integrity. Furthermore, studies in Drosophila have shown that the loss of Su(var)3-9, a histone H3K9 methyltransferase, results in a significant increase in spontaneous DNA damage, particularly in heterochromatin. plos.org This highlights the importance of proper chromatin structure in maintaining genome stability, a factor that can be influenced by chemical agents like 3-methylcholanthrene.

Epigenetic Modifications

Alterations in DNA Methylation Patterns (e.g., hypermethylation of tumor suppressor genes)

Epigenetic alterations, particularly changes in DNA methylation, are recognized as a key mechanism in the tumorigenesis induced by chemical carcinogens like 3-methylcholanthrene. In a rat lung carcinogenesis model induced by 3-MC and diethylnitrosamine (DEN), dynamic changes in DNA methylation were observed throughout the different stages of cancer development. nih.gov

A notable finding was the gradual decrease in global DNA methylation during the progression of carcinogenesis. nih.gov However, both hypomethylation and hypermethylation of specific DNA fragments were detected in precancerous and tumor tissues. nih.gov Specifically, the tumor suppressor gene p16 (CDKN2A) was found to be hypermethylated, which correlated with the loss of p16 protein expression and the presence of pathological lung lesions. nih.gov The expression of p16 was restored in methylated primary tumor cell lines after treatment with the demethylating agent 5-aza-2'-deoxycytidine, confirming the role of DNA methylation in its silencing. nih.gov These findings suggest that alterations in DNA methylation are an early and crucial event in lung tumorigenesis induced by 3-MC. nih.gov

| Gene | Methylation Status | Consequence | Reference |

| Global DNA | Decreased | Overall genomic instability | nih.gov |

| p16 (CDKN2A) | Hypermethylated | Silencing of tumor suppressor gene, loss of protein expression | nih.gov |

Histone Modification Profiles and Chromatin Remodeling

Exposure to 3-methylcholanthrene (3MC) can induce significant changes in histone modification profiles, leading to chromatin remodeling and altered gene expression. In a study using rats, daily exposure to 3MC resulted in increased trimethylation of histone 3 at lysine (B10760008) 4 (H3K4me3) in the promoter regions of several genes including Cyp1a1, Jag1, Dnajb6, Igf2, Notch2, Adamts1, Bax, and Caspase-9. nih.gov Additionally, increased acetylation of histone 3 at lysine 9 (H3K9Ac) was observed for Cyp1a1, Jag1, Cdk2, Dnajb6, Igf2, Icam1, and Sp1. nih.gov These histone modifications are generally associated with a more open chromatin structure and active gene transcription.

Furthermore, research in T-47D human breast cancer cells revealed that 3MC treatment induced gene-specific changes in both histone H3 acetylation and methylation. nih.gov These modifications were linked to a differential oscillatory binding of the aryl hydrocarbon receptor (AhR) to promoter regions. nih.gov This indicates a complex interplay between AhR signaling and histone modifications in regulating gene expression following exposure to 3MC. The establishment and maintenance of active chromatin domains are characterized by specific histone marks. For instance, H3K4me3 is a hallmark of active gene promoters, while H3 and H4 acetylation are also found at the promoters and throughout the bodies of active genes. nih.gov

| Histone Modification | Genes Affected by 3MC | Associated Transcriptional State | Reference |

| H3K4me3 (trimethylation) | Cyp1a1, Jag1, Dnajb6, Igf2, Notch2, Adamts1, Bax, Caspase-9 | Active | nih.gov |

| H3K9Ac (acetylation) | Cyp1a1, Jag1, Cdk2, Dnajb6, Igf2, Icam1, Sp1 | Active | nih.gov |

Role of Non-coding RNAs in Transcriptional Regulation

Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and circular RNAs (circRNAs), are emerging as critical regulators of gene expression and are implicated in the cellular response to compounds like 3-methylcholanthrene. thno.org While direct studies on the role of ncRNAs in the context of 9-fluoro-3-methylcholanthrene are limited, the broader understanding of ncRNA function provides a framework for their potential involvement.

LncRNAs, for instance, can act as scaffolds for protein complexes, sponge miRNAs, and regulate splicing activities. thno.orgmdpi.com In the context of cellular stress and carcinogenesis, which can be initiated by compounds like 3-methylcholanthrene, lncRNAs can be significantly dysregulated. For example, the lncRNA CASC9 has been shown to be overexpressed in nasopharyngeal carcinoma and regulates malignant behavior by targeting the miR-497-5p/Wnt3a/β-catenin signaling pathway. nih.gov Furthermore, studies in a non-alcoholic fatty liver disease (NAFLD) model, a condition with links to chemical exposures, identified numerous deregulated lncRNAs. nih.govresearchgate.net Some of these, like FLRL2, were shown to be involved in regulating circadian rhythm genes, such as Arntl, which is a known interactor with the AhR pathway. nih.govresearchgate.net

MiRNAs, short ncRNAs of about 20-24 nucleotides, primarily regulate gene expression post-transcriptionally by targeting mRNAs for degradation or translational repression. thno.org Given that 3-methylcholanthrene exposure alters the expression of numerous genes, it is plausible that miRNAs are involved in fine-tuning this response.

Cellular Signaling Cascade Perturbations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of polycyclic aromatic hydrocarbons like 3-methylcholanthrene (3MC). nih.gov Upon binding to a ligand such as 3MC, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

In T-47D human breast cancer cells, treatment with 3MC led to the binding of the AhR to 241 distinct genomic regions. nih.gov Interestingly, this binding did not always result in gene activation; in some cases, it led to repression or had no effect on gene expression. nih.gov This highlights the complexity of AhR signaling. A comparison with the potent AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) revealed that while 127 AhR-binding regions were common to both compounds, there were also significant differences, suggesting that 3MC acts as a selective AhR modulator. nih.gov

p53-Dependent Cellular Responses (e.g., phosphorylation, accumulation)

Studies on 3-methylcholanthrene (MC) have shown that it can induce apoptosis through a p53-dependent pathway. This process involves the phosphorylation of the p53 protein at serine 15, leading to its accumulation within the cell. nih.gov The activation of p53 is a critical step in the cellular response to chemical stress induced by compounds like MC. nih.gov Evidence suggests that the inactivation of the p53 gene can promote the clonal expansion of cells exposed to MC, highlighting its role as a tumor suppressor in this context. nih.gov The upregulation of certain genes by MC, such as Fmo3, has also been shown to be mediated by p53. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

Exposure to 3-methylcholanthrene has been demonstrated to induce significant oxidative stress. In animal studies, administration of 3-methylcholanthrene led to a marked increase in the levels of reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as malondialdehyde. nih.gov Concurrently, a decrease in the levels of crucial antioxidants like glutathione was observed. nih.gov This disruption of the cellular redox balance triggers a defensive response, primarily through the activation of the Nrf2/ARE signaling pathway, which upregulates a suite of antioxidant and detoxification genes. nih.gov

Mechanisms Regulating Apoptosis and Cell Cycle Progression

The induction of apoptosis by 3-methylcholanthrene is intrinsically linked to its ability to activate p53. nih.gov The apoptotic process initiated by MC requires not only p53 but also the activation of the p38 mitogen-activated protein kinase (MAPK). nih.gov The activation of p38 MAPK appears to be a downstream event dependent on the initial activation of p53. nih.gov In terms of the cell cycle, sustained activity of the aryl hydrocarbon receptor (AhR), a primary target of MC, has been linked to cell cycle arrest. researchgate.net The tumor suppressor p53 generally governs the choice between cell cycle arrest and apoptosis in response to cellular damage. nih.gov The execution of apoptosis involves a cascade of enzymes known as caspases, with caspase-3 and caspase-9 being critical players in pathways that can be activated by chemical stressors. nih.gov

Structure Activity Relationship Sar Investigations for Cholanthrene, 9 Fluoro 3 Methyl and Analogous Compounds

Influence of Fluoro-Substitution on Electron Density and Molecular Reactivity

The substitution of a hydrogen atom with a fluorine atom on the cholanthrene (B1210644) skeleton has profound effects on the molecule's electronic characteristics. Due to its high electronegativity, fluorine acts as a powerful electron-withdrawing group. This property initiates several key changes in the molecule's electronic landscape.

Positional Effects of Fluorine on Biological Activity and Pathway Engagement

The specific position of the fluorine substituent on the cholanthrene framework is a critical determinant of its biological activity. Different positional isomers can exhibit vastly different toxicological profiles, ranging from highly carcinogenic to virtually inactive. This is because the location of the fluorine atom can directly interfere with the metabolic pathways responsible for activating PAHs into their ultimate carcinogenic forms.

For many PAHs, including the parent compound 3-methylcholanthrene (B14862), a primary activation route is the "bay-region diol-epoxide" pathway. nih.gov Strategic fluorination can block one of the key sites required for this metabolic conversion. For instance, studies on fluorinated derivatives of 3-methylcholanthrene (MC) have shown that substitutions at positions that hinder the formation of bay-region diol-epoxides can alter carcinogenic potential. nih.gov

The biological activity of these compounds is often mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov The binding affinity and subsequent activation of the AHR can be modulated by the substitution pattern on the ligand. Positional changes of the fluorine atom can influence how the molecule fits into the AHR binding pocket, affecting receptor recruitment and the transcription of target genes. nih.gov Studies on other halogenated compounds have similarly demonstrated that the position of the halogen significantly affects bioactivity and selectivity for specific biological targets. nih.gov Therefore, the location of the fluorine in 9-fluoro-3-methylcholanthrene is not arbitrary but is a key factor governing its specific biological effects and pathway engagement.

Comparative Studies with Unsubstituted and Other Methylated/Fluorinated Cholanthrene Derivatives

To understand the specific contribution of the 9-fluoro substitution, it is essential to compare its activity with that of the parent compound, 3-methylcholanthrene (3-MC), and other related derivatives. Comparative studies have been instrumental in elucidating the role of specific substitutions in the carcinogenicity of cholanthrenes.

In one such study, the carcinogenic activity of various derivatives was tested in rats. Unsubstituted 3-methylcholanthrene was found to be a potent carcinogen. Fluorination at certain positions did not eliminate this activity; for example, 8-fluoro-3-methylcholanthrene (8-FMC) and 10-fluoro-3-methylcholanthrene (10-FMC) were also found to be carcinogenic, suggesting that the bay-region diol-epoxide pathway may not be the sole mechanism of activation for MC in certain tissues. nih.gov

Conversely, studies on the related PAH, benzo[a]pyrene (B130552) (BP), have shown that fluorination can completely abolish activity. Specifically, 9-fluorobenzo[a]pyrene (B1198384) (9-FBP) was found to be inactive as both a tumor initiator and a carcinogen, in stark contrast to the parent BP and other fluorinated derivatives. nih.gov This highlights that the effect of fluorination is highly dependent on both the position of the substituent and the underlying structure of the polycyclic aromatic hydrocarbon.

| Compound | Parent Molecule | Substitution | Observed Carcinogenic Activity in Rats |

|---|---|---|---|

| 3-Methylcholanthrene (MC) | Cholanthrene | 3-Methyl | Potent |

| 8-Fluoro-3-methylcholanthrene (8-FMC) | Cholanthrene | 8-Fluoro, 3-Methyl | Active |

| 10-Fluoro-3-methylcholanthrene (10-FMC) | Cholanthrene | 10-Fluoro, 3-Methyl | Active |

| Benzo[a]pyrene (BP) | Benzo[a]pyrene | Unsubstituted | Active |

| 9-Fluorobenzo[a]pyrene (9-FBP) | Benzo[a]pyrene | 9-Fluoro | Inactive |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for dissecting the complex structure-activity relationships of compounds like 9-fluoro-3-methylcholanthrene. These methods provide a theoretical framework to predict and explain the chemical behavior and biological interactions of molecules at an atomic level.

Quantum chemical calculations are used to determine the fundamental electronic properties of molecules. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are employed to calculate descriptors that govern molecular reactivity. biorxiv.orgnih.gov For fluorinated PAHs, these calculations can precisely model the effects of fluoro-substitution on the electron density distribution, molecular orbitals, and HOMO-LUMO energy gap. nih.gov

For instance, calculations can quantify the electron-withdrawing effect of the fluorine atom and predict how this influences the molecule's susceptibility to electrophilic attack, a key step in metabolic activation. oup.com Advanced techniques like the Gauge-Including Magnetically Induced Current (GIMIC) method can even be used to assess changes in the aromaticity of individual rings within the PAH structure upon fluorination, providing deeper insight into how substitution alters chemical stability and reactivity. nih.govacs.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For cholanthrene derivatives, docking simulations are primarily used to model their interaction with the Aryl Hydrocarbon Receptor (AHR). nih.govnih.gov Since a complete crystal structure of the human AHR is not available, researchers often use homology models of its key domains, such as the PAS B domain where ligands are known to bind. nih.govresearchgate.net

These simulations can predict the binding affinity (often expressed as a docking score or binding free energy) of 9-fluoro-3-methylcholanthrene to the AHR. academie-sciences.fr The models reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. This information helps to explain why certain derivatives bind more strongly than others and provides a molecular basis for their biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For PAHs, QSAR models are developed to predict properties like toxicity or carcinogenicity based on a set of calculated molecular descriptors. sifisheriessciences.com

The process involves compiling a dataset of related compounds with known activities and calculating a wide range of descriptors for each. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.govosti.gov Statistical methods, such as partial least squares regression, are then used to create a model that best correlates the descriptors with the observed activity. nih.gov These models can then be used to predict the activity of new or untested compounds, like 9-fluoro-3-methylcholanthrene, and to identify the key structural features that drive biological effects. nih.govmdpi.com

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Electronic | E[LUMO] (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons and its reactivity. osti.gov |

| Electronic | E[HOMO] (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; important for oxidation reactions. osti.gov |

| Electronic | dE (HOMO-LUMO gap) | Correlates with chemical reactivity and kinetic stability. osti.gov |

| Topological | Information Indices | Quantifies molecular complexity and branching based on the molecular graph. nih.gov |

| Physicochemical | LogP (Octanol-water partition coefficient) | Represents the hydrophobicity of a molecule, affecting its distribution in biological systems. |

| Steric | Molecular Volume/Surface Area | Describes the size and shape of the molecule, which is important for receptor fitting. |

In Vitro Research Models and Methodologies for Cholanthrene, 9 Fluoro 3 Methyl

Selection and Application of Mammalian Cell Lines

The foundation of in vitro toxicological and cancer research is the use of mammalian cell lines. These systems offer controlled, reproducible environments to study the effects of chemical compounds on cellular processes, bypassing the complexities of whole-animal models for initial mechanistic screening.

Immortalized and Primary Cell Culture Systems

The investigation of Cholanthrene (B1210644), 9-fluoro-3-methyl- would typically involve two main types of cell culture systems: primary cells and immortalized cell lines.

Primary Cells: These are isolated directly from living tissue (e.g., human or rodent) and have a finite lifespan. They are considered more representative of the in vivo state, retaining many physiological characteristics of their tissue of origin. For a compound like Cholanthrene, 9-fluoro-3-methyl-, primary hepatocytes would be a relevant model, as the liver is a primary site of xenobiotic metabolism. However, their limited lifespan and variability can pose challenges for long-term or standardized studies.

Immortalized Cell Lines: These are cells that have undergone mutations allowing them to proliferate indefinitely. They are valued for their robustness, ease of culture, and consistency. For carcinogenicity testing, cell lines like BALB/c 3T3 mouse fibroblasts or human liver-derived HepG2 cells are common choices. altex.orgnih.gov Human cell lines such as HEK293 are also widely used due to their ability to produce proteins with human-like post-translational modifications, which is crucial for mechanistic studies. altex.org

Table 1: Examples of Mammalian Cell Lines Relevant for Carcinogenicity Studies

| Cell Line | Type | Species | Tissue of Origin | Typical Application |

|---|---|---|---|---|

| BALB/c 3T3 | Immortalized Fibroblast | Mouse | Embryo | Cell Transformation Assays |

| HepG2 | Immortalized Hepatoma | Human | Liver | Metabolism, Toxicity Screening |

| HEK293 | Immortalized Kidney | Human | Embryonic Kidney | Protein Production, Transfection Studies |

| Primary Hepatocytes | Primary Culture | Human, Rat | Liver | Drug Metabolism, Acute Toxicity |

Cell Transformation Assays for Mechanistic Investigations

Cell transformation assays (CTAs) are a cornerstone of in vitro carcinogenicity testing. altex.org These assays measure the ability of a chemical to induce phenotypic changes in cells that are characteristic of a tumorigenic state. The BALB/c 3T3 system is a well-validated model for this purpose. altex.org In this assay, cells are exposed to the test compound, such as Cholanthrene, 9-fluoro-3-methyl-, and then cultured for several weeks. The endpoint is the observation of "foci"—dense, multilayered clusters of cells that have lost contact inhibition, a hallmark of cancer cells. altex.org This assay can help determine if a compound has the potential to initiate or promote cancer development, providing critical mechanistic information without the use of animal testing for initial screening. altex.org

Mechanistic Studies Employing In Vitro Systems

To understand how a compound like Cholanthrene, 9-fluoro-3-methyl- exerts its effects, researchers employ a suite of "omics" technologies. These methods provide a global view of molecular changes within the cell following exposure.

Transcriptomic Analysis (RNA Sequencing, Quantitative PCR)

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell population. By analyzing the transcriptome, researchers can identify which genes are activated or suppressed in response to a chemical exposure.

RNA Sequencing (RNA-Seq): This powerful technique provides a comprehensive snapshot of the entire transcriptome. If HepG2 cells were exposed to Cholanthrene, 9-fluoro-3-methyl-, RNA-seq could reveal the upregulation of genes involved in metabolic activation (e.g., cytochrome P450 enzymes), DNA repair, oxidative stress, and inflammatory pathways. nih.gov

Quantitative PCR (qPCR): This method is used to validate the findings from RNA-seq by measuring the expression levels of specific, targeted genes of interest with high sensitivity and accuracy. nih.gov

Proteomic Profiling and Post-Translational Modification Analysis

Proteomics focuses on the large-scale study of proteins, including their expression levels, structures, functions, and modifications. Since proteins are the primary functional molecules in the cell, proteomic changes are direct indicators of a cellular response.

Proteomic Profiling: Techniques like two-dimensional electrophoresis (2DE) followed by mass spectrometry (MALDI-TOF-MS) can separate and identify thousands of proteins from a cell lysate. altex.org In studies of related compounds like 3-methylcholanthrene (B14862), this approach has been used to identify differentially expressed proteins in serum from animal models, revealing potential biomarkers related to cancer development, such as haptoglobin and transthyretin. altex.org A similar approach could be applied to cell lysates or culture media after exposure to Cholanthrene, 9-fluoro-3-methyl-.

Post-Translational Modification (PTM) Analysis: PTMs, such as phosphorylation or glycosylation, are critical for protein function and signaling. Investigating changes in PTMs can reveal which signaling pathways are dysregulated by the compound. The use of human cell lines is particularly advantageous here, as they are more likely to have PTMs that are consistent with those in humans. altex.org

Metabolomic Fingerprinting for Pathway Identification

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. A cell's metabolome provides a direct functional readout of its physiological state.

Metabolomic Fingerprinting: This approach uses techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to generate a "fingerprint" of all the metabolites present in a sample. By comparing the metabolic fingerprint of cells treated with Cholanthrene, 9-fluoro-3-methyl- to that of untreated cells, researchers can identify specific metabolic pathways that are altered. This can reveal disruptions in energy metabolism, amino acid synthesis, or lipid metabolism, providing crucial clues about the compound's mechanism of action and identifying potential biomarkers of exposure or effect.

Table 2: Summary of "Omics" Methodologies for Mechanistic Studies

| Methodology | Analyte | Key Information Provided | Example Application |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | RNA | Global gene expression changes; pathway activation/suppression. | Identifying genes involved in metabolic activation and stress response in treated cells. |

| Proteomics (2DE, MS) | Proteins | Changes in protein abundance; identification of biomarkers. | Detecting altered levels of signaling proteins or enzymes after chemical exposure. altex.org |

| Metabolomics (NMR, MS) | Metabolites | Functional readout of cellular state; pathway dysregulation. | Observing shifts in energy metabolism or lipid profiles indicative of toxicity. |

Gene Reporter Assays for Receptor Activation and Gene Induction

Gene reporter assays are a cornerstone of in vitro toxicology for assessing the activation of cellular signaling pathways and the subsequent induction of gene expression. These assays typically involve the use of a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific regulatory DNA sequence from a gene of interest. When a compound activates a receptor that binds to this regulatory sequence, the reporter gene is expressed, producing a measurable signal that is proportional to the level of activation.

For PAHs like the parent compound of Cholanthrene, 9-fluoro-3-methyl-, which is 3-methylcholanthrene (3-MC), a primary target is the aryl hydrocarbon receptor (AhR). nih.govnih.govnih.gov The AhR is a ligand-activated transcription factor that, upon binding to a ligand like 3-MC, translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. nih.gov

The induction of specific genes, particularly those involved in xenobiotic metabolism such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, is a well-documented consequence of AhR activation by PAHs. nih.govnih.gov Gene reporter assays can be designed with the promoter regions of these genes to directly measure their induction by a test compound. Research has shown that 3-MC is a potent inducer of CYP1A1. nih.govnih.gov

Interactive Table: Example Data on AhR Activation by PAHs (Hypothetical for Cholanthrene, 9-fluoro-3-methyl-)

| Compound | Concentration (µM) | Reporter Gene Activity (Fold Induction) | Target Gene | Cell Line |

| 3-Methylcholanthrene | 1 | 50 | CYP1A1-luc | HepG2 |

| Benzo[a]pyrene (B130552) | 1 | 40 | CYP1A1-luc | HepG2 |

| Cholanthrene, 9-fluoro-3-methyl- | 1 | Data Not Available | CYP1A1-luc | HepG2 |

| Vehicle Control | - | 1 | CYP1A1-luc | HepG2 |

This table is for illustrative purposes. Specific experimental data for Cholanthrene, 9-fluoro-3-methyl- is not currently available in the public domain.

Advanced Cellular Imaging Techniques (e.g., confocal microscopy for intracellular localization)

Advanced cellular imaging techniques, particularly confocal microscopy, are invaluable for visualizing the subcellular localization of fluorescent compounds or labeled molecules. This technology uses a pinhole to reject out-of-focus light, resulting in high-resolution optical sections of a specimen. nih.govmdpi.comacs.org For a fluorescent compound like a PAH, confocal microscopy can be used to determine its distribution within different cellular compartments, such as the cytoplasm, nucleus, and mitochondria.

The intracellular localization of a compound is critical to understanding its mechanism of action. For AhR agonists, translocation from the cytoplasm to the nucleus is a key step in their activity. While the intrinsic fluorescence of PAHs can be utilized for imaging, it is often necessary to use immunofluorescence to visualize the localization of proteins involved in the response, such as the AhR itself. This involves using a primary antibody that specifically binds to the target protein and a secondary antibody conjugated to a fluorophore that can be detected by the microscope.

Although no specific studies utilizing confocal microscopy for the intracellular localization of Cholanthrene, 9-fluoro-3-methyl- have been identified, the methodology has been applied to other PAHs and fluorescent molecules. ntnu.no Such studies can provide insights into how structural modifications, like fluorination, might affect the cellular uptake and distribution of a compound, potentially influencing its biological activity.

Development of Innovative In Vitro Systems (e.g., 3D organoids, microfluidic platforms)

While traditional two-dimensional (2D) cell cultures have been instrumental in advancing our understanding of cellular processes, they often fail to recapitulate the complex three-dimensional architecture and cell-cell interactions of in vivo tissues. To bridge this gap, innovative in vitro systems such as 3D organoids and microfluidic platforms are being increasingly developed and utilized.

3D Organoids: Organoids are self-organizing 3D structures grown from stem cells or tissue progenitors that mimic the architecture and functionality of a specific organ. nih.govgdut.edu.cnnih.gov These "mini-organs" provide a more physiologically relevant context for studying the effects of chemical compounds. For example, liver organoids can be used to investigate the metabolism and hepatotoxicity of PAHs in a system that more closely resembles the human liver than a simple monolayer of hepatocytes. While the application of 3D organoid models to study the specific effects of Cholanthrene, 9-fluoro-3-methyl- has not been reported, these systems hold great promise for future research into the long-term consequences of exposure to this and other PAHs.

Microfluidic Platforms: Microfluidic platforms, also known as "organs-on-a-chip," are devices that use microchannels to create a dynamic microenvironment for cell culture. researchgate.net These platforms allow for precise control over fluid flow, nutrient supply, and waste removal, mimicking the physiological conditions of living tissues. They can be used to create complex multi-organ systems on a single chip, enabling the study of systemic effects of compounds. The use of fluorinated polymers in the fabrication of these chips is common due to their chemical resistance. researchgate.net Although there is no specific research detailing the use of Cholanthrene, 9-fluoro-3-methyl- in microfluidic systems, these platforms offer a powerful tool for future investigations into its absorption, distribution, metabolism, and excretion (ADME) properties in a controlled and physiologically relevant manner.

The development and application of these advanced in vitro models will be crucial in generating more accurate and predictive data on the biological activities of chemical compounds like Cholanthrene, 9-fluoro-3-methyl-, ultimately contributing to a better understanding of their potential impacts on human health.

In Vivo Research Models and Experimental Designs for Cholanthrene, 9 Fluoro 3 Methyl

Selection of Rodent Models for Experimental Carcinogenesis Research

The choice of rodent model is a critical determinant in the outcome and relevance of carcinogenesis studies. Both genetically engineered and chemically induced models offer unique advantages for investigating the effects of Cholanthrene (B1210644), 9-fluoro-3-methyl-.

Genetically engineered mouse models (GEMMs) have revolutionized cancer research by allowing for the targeted manipulation of genes implicated in tumorigenesis. nih.gov These models are particularly useful for studying the interaction between specific genetic mutations and environmental carcinogens like Cholanthrene, 9-fluoro-3-methyl-.

GEMMs offer the advantage of developing tumors de novo within an immune-proficient microenvironment, closely mimicking the histopathological and molecular characteristics of human cancers. nih.gov This allows for a more accurate assessment of how Cholanthrene, 9-fluoro-3-methyl- might initiate or promote cancer in the context of a specific genetic predisposition. For instance, a GEMM with a loss-of-function mutation in a tumor suppressor gene could be exposed to the compound to study the accelerated development of tumors. The complexity of breeding these models, especially those with multiple genetic modifications, requires careful planning to ensure a sufficient supply of experimental and control animals. youtube.com

Chemically induced animal models are a cornerstone of carcinogenesis research, providing a means to study the effects of carcinogens in a wild-type genetic background. mdpi.com The administration of carcinogens like 3-methylcholanthrene (B14862) (a related compound) allows for the in situ development of tumors, complete with a supportive tumor microenvironment that includes an established stroma and vasculature. nih.gov

SENCAR mice and Sprague-Dawley rats are commonly used strains in these studies. nih.gov For example, comparative studies have been conducted on the tumor-initiating activity of various fluorinated derivatives of 3-methylcholanthrene in the skin of SENCAR mice and their carcinogenicity in the mammary glands of female Sprague-Dawley rats. nih.gov These models are invaluable for understanding the organ-specific carcinogenic potential of compounds like Cholanthrene, 9-fluoro-3-methyl-. nih.govnih.gov

Table 1: Comparison of Rodent Models for Carcinogenesis Research

| Model Type | Advantages | Disadvantages |

| Genetically Engineered Mouse Models (GEMMs) | High translational relevance to human cancers with specific genetic mutations. nih.gov Allows for the study of gene-environment interactions. | Can be time-consuming and expensive to generate and maintain. youtube.com |

| Chemically Induced Animal Models | Mimics sporadic cancer development in a wild-type background. mdpi.com Allows for the study of the complete carcinogenic process. nih.gov | Tumor incidence and latency can be variable. mdpi.com |

Experimental Design for Investigating Biological Effects (excluding dosage/administration information)

A well-structured experimental design is crucial for obtaining meaningful and reproducible data on the biological effects of Cholanthrene, 9-fluoro-3-methyl-. A typical design involves several key stages, beginning with the selection of the appropriate animal model as discussed previously.

Following model selection, the experimental protocol would involve the administration of the compound to the test group, while a control group receives a vehicle solution. The route of administration is chosen based on the target organ and the research question.

Throughout the study, animals are closely monitored for any physiological or behavioral changes. This can include regular measurements of body weight, food and water consumption, and general appearance. At predetermined time points, or upon the presentation of clinical signs, animals are euthanized for tissue collection.

The collected tissues are then subjected to a battery of analyses to assess the biological effects of the compound. These analyses can range from gross examination of organs for visible tumors to detailed microscopic and molecular investigations.

Assessment of Tissue-Specific Responses and Target Organ Involvement

A critical aspect of in vivo research with Cholanthrene, 9-fluoro-3-methyl- is determining its target organs and the specific responses within those tissues. Different organs exhibit varying susceptibilities to carcinogens due to differences in metabolic activation, DNA repair capacity, and other cellular factors. nih.gov

For instance, studies with the parent compound, 3-methylcholanthrene, have identified the lung as a potential target organ. nih.gov Research has shown that 3-methylcholanthrene can induce a significant increase in mutant frequency in the lungs of exposed rats. nih.gov Similarly, experimental colon carcinogenesis studies have a long history, with early research demonstrating that polycyclic aromatic hydrocarbons like methylcholanthrene can induce tumors in the forestomach and intestine of mice. nih.gov

The assessment of tissue-specific responses involves a multi-pronged approach. This includes gross pathological examination of all major organs during necropsy to identify any abnormalities. Subsequently, tissues of interest, as well as any observed lesions, are collected for histopathological analysis. This microscopic examination allows for the detailed characterization of cellular changes and the identification of pre-neoplastic and neoplastic lesions.

Biomarker Discovery and Validation in Preclinical Models

Biomarkers play a pivotal role in preclinical research by providing measurable indicators of biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. crownbio.comgavinpublishers.com In the context of Cholanthrene, 9-fluoro-3-methyl- research, biomarkers are essential for early detection of exposure, prediction of carcinogenic risk, and monitoring of disease progression. crownbio.com

The process of biomarker discovery often involves a systems biology approach, integrating data from various "omics" technologies such as genomics, proteomics, and metabolomics. crownbio.com Preclinical models are instrumental in this discovery phase. crownbio.com For example, tissues from animals exposed to Cholanthrene, 9-fluoro-3-methyl- can be compared to those from control animals to identify differentially expressed genes or proteins that could serve as potential biomarkers.

Once potential biomarkers are identified, they must undergo rigorous validation to ensure their reliability and relevance. altex.org This validation process often involves testing the biomarker in larger cohorts of animals and correlating its levels with the extent of tissue damage or tumor development. nih.gov A successful example of preclinical biomarker qualification is the set of nephrotoxicity biomarkers approved by the FDA and EMA for use in nonclinical studies. nih.gov

Phenotypic Characterization and Histopathological Analysis of Induced Lesions

A thorough phenotypic characterization and histopathological analysis of lesions induced by Cholanthrene, 9-fluoro-3-methyl- are fundamental to understanding its carcinogenic mechanism. This involves a detailed examination of the gross and microscopic features of the tumors that develop in the experimental animals.

Phenotypic characterization includes noting the location, size, number, and appearance of the tumors. This information provides insights into the tissue tropism of the compound and the kinetics of tumor growth.

Histopathological analysis involves the microscopic examination of stained tissue sections by a trained pathologist. This analysis provides a definitive diagnosis of the tumor type and grade. For example, in studies with 3-methylcholanthrene-induced fibrosarcomas, histopathology is used to confirm the diagnosis and assess the tumor's characteristics. nih.gov Similarly, in models of colon carcinogenesis, histopathological examination reveals the progression from early adenomas to invasive adenocarcinomas. nih.gov This detailed analysis is crucial for correlating molecular changes with the morphological features of the induced lesions and for understanding the progression of the disease.

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets and Interaction Pathways

Future research must extend beyond the currently known interactions of 9-fluoro-3-methylcholanthrene to identify novel molecular targets and the intricate pathways through which it exerts its biological effects. While the carcinogenic properties of some polycyclic aromatic hydrocarbons (PAHs) are well-documented, the influence of fluorination on these activities requires more granular investigation. ontosight.ai

Studies have shown that the position of the fluorine atom can significantly alter the biological activity of a PAH. For instance, in comparative studies, 9-fluorobenzo[a]pyrene (B1198384) was found to be inactive in both tumor initiation in mice and carcinogenicity in rats, whereas other fluorinated derivatives showed moderate to weak activity. nih.gov This suggests that the specific placement of the fluorine atom in 9-fluoro-3-methylcholanthrene could block metabolic activation pathways, such as the bay-region diol-epoxide pathway, which is a known mechanism of carcinogenesis for some PAHs. nih.gov

Further investigations should employ advanced molecular techniques to screen for new protein and nucleic acid targets. Understanding how the addition of a fluorine atom and a methyl group to the cholanthrene (B1210644) structure alters its interaction with biological molecules like DNA and proteins is crucial for predicting its potential for genetic damage. ontosight.ai

Development of Advanced Predictive Models for FPAH Biological Activity

The development of robust predictive models is essential for assessing the biological activity of the vast number of FPAHs. These models can help prioritize compounds for further toxicological testing and provide insights into their mechanisms of action.

Current predictive modeling for PAHs often relies on concentration addition or independent joint action models to estimate the toxicity of mixtures. nih.gov However, these models may not accurately capture the complex interactions of FPAHs. Future models should incorporate quantum chemical properties and utilize machine learning approaches to enhance their predictive power. biorxiv.org Datasets from quantum chemical calculations, including properties, geometries, and electron densities for a range of FPAHs, will be invaluable for training these models. biorxiv.org Such models could help predict the carcinogenic and mutagenic potential of compounds like 9-fluoro-3-methylcholanthrene with greater accuracy. mit.edu

Investigating Complex Interactions with Other Environmental Agents

In the environment, organisms are exposed to a complex mixture of chemicals. Therefore, it is critical to investigate the interactions between 9-fluoro-3-methylcholanthrene and other environmental agents. These interactions can be additive, synergistic, or antagonistic, leading to unpredictable biological effects.

Research has shown that the joint action of multiple PAHs can be complex, with some models over-predicting toxicity. nih.gov Future studies should focus on environmentally relevant mixtures that include 9-fluoro-3-methylcholanthrene and other pollutants such as other PAHs, heavy metals, and endocrine-disrupting chemicals. nih.gov These investigations will provide a more realistic assessment of the risks posed by this FPAH in a contaminated environment.

Innovations in Analytical and Bio-monitoring Techniques for FPAHs

The accurate detection and quantification of FPAHs like 9-fluoro-3-methylcholanthrene in environmental and biological samples are paramount for exposure assessment and risk management. While various analytical methods exist for PAHs, there is a continuous need for innovation to improve sensitivity, specificity, and efficiency. cdc.govnih.govresearchgate.net

Current methods for PAH analysis often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. cdc.govnih.gov Future advancements could focus on developing novel extraction and clean-up techniques to handle complex matrices. nih.gov Furthermore, the development of rapid, on-site detection methods, such as electrochemical and SERS-based optical sensors, would be highly beneficial for real-time monitoring. nih.gov

Biomonitoring, the measurement of chemicals or their metabolites in biological fluids and tissues, provides an integrated measure of exposure. nih.gov For PAHs, urinary metabolites are commonly used as biomarkers. nih.gov Future research should aim to identify specific biomarkers of exposure to 9-fluoro-3-methylcholanthrene and other FPAHs. Sentinel species like mosses, lichens, and bivalves can also be utilized as biomonitors to assess environmental contamination levels. mdpi.commdpi.comresearchgate.net

| Analytical Technique | Description | Application for FPAHs |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile and semi-volatile compounds. | Widely used for the analysis of PAHs in various samples. cdc.govnih.gov Can be adapted for FPAH analysis. |

| High-Performance Liquid Chromatography (HPLC) | A versatile technique for separating non-volatile compounds. | Often used with fluorescence or UV detectors for PAH analysis. cdc.govnih.gov Suitable for FPAHs. |

| Electrochemical Sensors | Devices that measure the electrical response to a chemical reaction. | Offer potential for rapid, on-site detection of FPAHs. nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | A technique that enhances the Raman signal of molecules adsorbed on a metal surface. | Shows promise for highly sensitive optical detection of FPAHs. nih.gov |

Integration of Multi-Omics Data for Systems Toxicology Approaches

A systems toxicology approach, integrating data from multiple "omics" disciplines (genomics, transcriptomics, proteomics, and metabolomics), is crucial for a holistic understanding of the biological effects of 9-fluoro-3-methylcholanthrene. This approach can reveal the complex molecular responses to chemical exposure and help identify key toxicity pathways. ufz.demdpi.com

By combining different omics datasets, researchers can build comprehensive models of how FPAHs perturb biological systems. ufz.de For instance, integrating transcriptomics and proteomics can reveal how changes in gene expression translate into altered protein function. mdpi.com Metabolomics can provide insights into the metabolic disruptions caused by the compound. nih.govjyu.fi This integrated approach will be instrumental in elucidating the adverse outcome pathways (AOPs) associated with 9-fluoro-3-methylcholanthrene exposure, from the initial molecular initiating event to the final adverse outcome at the organismal level. mdpi.com

Recent studies have demonstrated the power of multi-omics in understanding the combined toxic effects of environmental chemicals and in identifying key molecular players and pathways. nih.govresearchgate.net Applying these approaches to 9-fluoro-3-methylcholanthrene will provide a deeper understanding of its toxicological profile and facilitate more accurate risk assessment.

Q & A

Q. What are the established synthetic pathways for 9-fluoro-3-methylcholanthrene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of 9-fluoro-3-methylcholanthrene typically involves dehydrogenation and cyclization of precursor polycyclic hydrocarbons. For example, 3,6-dimethylcholanthrene (3,6-DMC) derivatives are synthesized via sulfur-mediated dehydrogenation of dihydro intermediates, achieving yields up to 71.5% under optimized conditions . Fluorination at the 9-position may require halogen-exchange reactions or electrophilic substitution using fluorinating agents like Selectfluor®. Key parameters include temperature control (e.g., 100–150°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd/C for hydrogenation steps). Purity is validated via HPLC or GC-MS, with emphasis on removing residual solvents and byproducts .

Q. How can researchers characterize the structural and physicochemical properties of 9-fluoro-3-methylcholanthrene?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR to identify fluorinated and methyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification (CHF, MW 286.35) .

- X-ray Crystallography : For definitive stereochemical assignment, though crystallization may be challenging due to planar aromatic systems.

Physicochemical properties (e.g., solubility in organic solvents, melting point) should be documented using standardized protocols .

Q. What preliminary toxicological screening methods are recommended for 9-fluoro-3-methylcholanthrene?

- Methodological Answer : Initial toxicity assessments should include:

- In vitro assays : Cytotoxicity screening (e.g., MTT assay) on human cell lines (e.g., HepG2) to estimate IC values.

- Ames test : To evaluate mutagenic potential using Salmonella typhimurium strains.

- In vivo models : Subacute dosing in rodents (e.g., C57BL/6 mice) to monitor organ-specific toxicity, with histopathological analysis of liver and kidney tissues. Note that chronic carcinogenicity studies require longer timelines (6–12 months) and adherence to OECD Guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the 9-fluoro and 3-methyl groups influence the compound’s interaction with biological targets (e.g., DNA adduct formation)?

- Methodological Answer : Computational modeling (e.g., DFT calculations or molecular docking) can predict binding affinities to DNA bases or aryl hydrocarbon receptor (AhR) domains. Experimentally, P-postlabeling assays quantify DNA adduct formation in vitro. Compare results with non-fluorinated analogs (e.g., 3-methylcholanthrene) to isolate the fluorine atom’s electronic contribution. Studies suggest fluorinated PAHs exhibit altered metabolic activation pathways, potentially reducing epoxide stability and increasing electrophilic reactivity .

Q. What strategies resolve contradictions in reported carcinogenic potencies of methylcholanthrene derivatives across studies?